A Technical Guide to L-α-Aminobutyryl-L-alanine (H-2-ABU-ALA-OH): Synthesis, Characterization, and Physicochemical Profile
A Technical Guide to L-α-Aminobutyryl-L-alanine (H-2-ABU-ALA-OH): Synthesis, Characterization, and Physicochemical Profile
Abstract: This document provides a comprehensive technical overview of the dipeptide L-α-Aminobutyryl-L-alanine (H-2-ABU-ALA-OH). Synthesized from the non-proteinogenic amino acid L-2-aminobutyric acid (ABU) and the proteinogenic amino acid L-alanine (ALA), this dipeptide serves as a valuable model compound for research in peptide chemistry, drug discovery, and metabolomics. This guide details its chemical structure and physicochemical properties, provides a robust, field-proven workflow for its synthesis and purification via Solid-Phase Peptide Synthesis (SPPS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and outlines rigorous analytical protocols for its structural confirmation and purity assessment using mass spectrometry. The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Chemical Identity and Structure
L-α-Aminobutyryl-L-alanine is a dipeptide formed by a standard peptide bond between the carboxyl group of L-2-aminobutyric acid and the amino group of L-alanine. The N-terminus (ABU) possesses a free amine group, while the C-terminus (ALA) has a free carboxyl group.
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Systematic IUPAC Name : (2S)-2-[[(2S)-2-aminobutanoyl]amino]propanoic acid
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Common Synonyms : H-2-ABU-ALA-OH, L-Aminobutyryl-L-alanine
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Constituent Amino Acids :
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N-Terminus : L-2-Aminobutyric Acid (L-Abu)[1], a non-proteinogenic amino acid known to be involved in the biosynthesis of nonribosomal peptides and as a metabolic intermediate.[1][2][3]
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C-Terminus : L-Alanine (L-Ala)[4], one of the 20 proteinogenic amino acids, classified as non-polar and aliphatic.[4]
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Molecular Structure and Key Identifiers
The chemical structure consists of an ethyl side chain from the ABU residue and a methyl side chain from the ALA residue.
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Molecular Formula : C₇H₁₄N₂O₃
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Molecular Weight (Monoisotopic) : 174.10044 Da
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Molecular Weight (Average) : 174.19 g/mol
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CAS Number : Not broadly assigned; specific to supplier or research context.
Physicochemical Properties
The physicochemical properties of a peptide are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility and stability to membrane permeability and target binding. The properties for H-2-ABU-ALA-OH are derived from the additive properties of its constituent amino acids and the formation of the amide bond.
| Property | Value (Estimated/Calculated) | Significance & Expert Commentary |
| pKa (α-COOH) | ~3.0 - 3.5 | The C-terminal carboxylic acid is expected to have a pKa slightly higher than that of standalone L-alanine (pKa ~2.34)[5] due to the influence of the adjacent peptide bond. This value is crucial for designing purification strategies like ion-exchange chromatography. |
| pKa (α-NH₃⁺) | ~8.0 - 8.5 | The N-terminal amine's basicity is slightly reduced compared to standalone L-2-aminobutyric acid (pKa ~9.9) because the electron-withdrawing peptide bond reduces its proton affinity. This impacts buffer selection for biological assays. |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Calculated as the average of the two pKa values, the pI is the pH at which the peptide has no net charge. This is the pH where solubility is typically at a minimum and is a key parameter for purification and formulation. |
| XLogP3 (Predicted) | -2.5 to -3.0 | The highly negative LogP value, driven by the charged N- and C-termini, indicates high hydrophilicity.[6][7] This suggests excellent solubility in aqueous buffers but poor passive diffusion across lipid membranes, a key consideration in drug development. |
| Appearance | White to off-white crystalline powder | This is the expected solid-state form for a purified, lyophilized peptide of this size.[8] |
| Solubility | High in water and aqueous buffers.[2][9] | The peptide's polar nature ensures good solubility in aqueous media. For stock solutions, water or phosphate-buffered saline (PBS) are appropriate solvents.[10] Solubility in organic solvents like alcohol or ether is expected to be low.[2] |
| Stability | Stable under standard storage conditions (-20°C, desiccated).[8][11] | Susceptible to hydrolysis of the peptide bond under strongly acidic or basic conditions. The absence of reactive side chains (like in Cys, Met, or Trp) makes it robust against oxidation. |
Synthesis and Purification Workflow
The most reliable and common method for synthesizing a simple dipeptide like H-2-ABU-ALA-OH is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12] This strategy offers high yields and purity by anchoring the growing peptide chain to a solid support, which simplifies the removal of excess reagents and byproducts through simple washing steps.
Synthesis Workflow Diagram
Caption: Automated Fmoc-SPPS workflow for H-2-ABU-ALA-OH synthesis and purification.
Detailed Synthesis Protocol (SPPS)
This protocol is based on a 0.1 mmol synthesis scale.
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Resin Preparation : Start with 0.1 mmol of Fmoc-L-Ala-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
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Rationale: Wang resin is chosen for its acid-lability, allowing the final peptide to be cleaved with a free carboxylic acid C-terminus. Swelling the resin exposes the reactive sites for the subsequent steps.
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Fmoc Deprotection : Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat once.
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Rationale: Piperidine is a secondary amine base that efficiently removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of alanine, exposing the free amine required for coupling the next amino acid.
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-
Washing : Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
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Coupling Reaction :
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In a separate vial, pre-activate 0.4 mmol (4 eq) of Fmoc-L-2-ABU-OH with 0.38 mmol (3.8 eq) of HATU and 0.8 mmol (8 eq) of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.
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Add the activation mixture to the resin. Agitate for 1-2 hours.
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Rationale: HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid of Fmoc-ABU-OH, making it highly reactive towards the free amine on the resin-bound alanine. DIPEA acts as a non-nucleophilic base to maintain the reaction pH. A molar excess ensures the coupling reaction goes to completion.
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Final Washing : Wash the resin with DMF (3 times) followed by dichloromethane (DCM) (3 times) and methanol (3 times). Dry the resin under vacuum.
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Cleavage and Global Deprotection :
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
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Add the cocktail to the dried resin and agitate for 2 hours.
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Rationale: TFA is a strong acid that cleaves the peptide from the Wang resin and simultaneously removes any acid-labile side-chain protecting groups (though none are present in this simple dipeptide).[12] TIS and water act as scavengers to trap reactive carbocations generated during cleavage, preventing side reactions.
-
-
Peptide Precipitation and Lyophilization :
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Filter the resin and collect the TFA solution.
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Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
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Dry the white peptide pellet under vacuum, dissolve in a water/acetonitrile mixture, and lyophilize to obtain a fluffy white powder.
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Analytical Characterization
Rigorous analytical validation is non-negotiable to ensure the synthesized product is both the correct molecule and free from significant impurities.[13] A combination of HPLC and mass spectrometry is the industry standard for comprehensive peptide characterization.[13][14][15]
Purity Assessment by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the target peptide from impurities based on hydrophobicity.[13][16] It is the definitive method for quantifying purity.[14][17]
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Protocol:
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System : An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
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Mobile Phase A : 0.1% TFA in water.
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Mobile Phase B : 0.1% TFA in acetonitrile.
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Gradient : A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
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Flow Rate : 1.0 mL/min.
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Detection : UV absorbance at 214 nm and 280 nm.
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Sample Preparation : Dissolve lyophilized peptide in Mobile Phase A at 1 mg/mL.
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Interpretation of Results : The primary peak corresponds to H-2-ABU-ALA-OH. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total integrated area of all peaks. A research-grade peptide should exhibit a purity of ≥95%. Impurities could include deletion sequences (Ala only) or diastereomers.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides an exact molecular weight of the compound, serving as unambiguous confirmation of its identity.[14][17] Electrospray Ionization (ESI) is typically coupled with LC for this purpose (LC-MS).
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Protocol:
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System : A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
-
Method : The sample is introduced using the same HPLC method described in section 4.1. The eluent is directed into the ESI source.
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MS Analysis : The mass spectrometer is set to scan in positive ion mode.
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Interpretation of Results : The primary signal in the mass spectrum should correspond to the protonated molecular ion [M+H]⁺.
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Expected [M+H]⁺ (Monoisotopic) : 174.10044 (C₇H₁₄N₂O₃) + 1.00728 (H⁺) = 175.10772 m/z .
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The presence of a dominant peak at this mass-to-charge ratio confirms the successful synthesis of the target dipeptide. Other potential adducts, such as [M+Na]⁺ at 197.08966 m/z, may also be observed.
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Potential Applications and Biological Context
While H-2-ABU-ALA-OH is not a widely studied peptide with known biological activity, its components and structure suggest several research applications:
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Metabolomics Research : As L-2-aminobutyric acid is a known human metabolite[18], the dipeptide can be used as an analytical standard to investigate metabolic pathways involving non-proteinogenic amino acids.
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Drug Development Building Block : The non-natural ABU residue can impart unique properties to larger peptides, such as increased resistance to enzymatic degradation. This dipeptide can serve as a building block in the synthesis of more complex peptide-based drug candidates.[11]
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Peptide Structure-Function Studies : By substituting alanine with ABU in a known bioactive peptide, researchers can probe the effects of side-chain hydrophobicity and steric bulk on receptor binding or enzyme inhibition.
Conclusion
This guide provides a robust framework for the synthesis, purification, and comprehensive characterization of the dipeptide H-2-ABU-ALA-OH. By integrating established protocols for SPPS and state-of-the-art analytical techniques like RP-HPLC and LC-MS, researchers can confidently produce and validate this compound for use in a variety of scientific applications. The detailed rationale behind each step empowers scientists to not only replicate these methods but also to troubleshoot and adapt them for the synthesis of other novel dipeptides.
References
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Dong, M. et al. (2021, June 10). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. Retrieved from [Link]
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